molecular formula C16H19N5O2 B2891807 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1705076-48-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2891807
CAS No.: 1705076-48-7
M. Wt: 313.361
InChI Key: ANQCPZHDUIQBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone is a structurally complex molecule featuring three distinct moieties: a piperidine ring, a pyrimidinyl methanone group, and a cyclopropyl-substituted 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to enhance pharmacokinetic profiles . The pyrimidine moiety, a diazine heterocycle, is prevalent in nucleobases and pharmaceuticals, contributing to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16(15-17-6-2-7-18-15)21-8-1-3-11(10-21)9-13-19-14(20-23-13)12-4-5-12/h2,6-7,11-12H,1,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQCPZHDUIQBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanone Derivatives with Heterocyclic Substituents

(Pyrimidin-2-yl)methanone derivatives are widely studied due to their pharmacological relevance. For example:

  • Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .
  • Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone .

These compounds share a methanone core but differ in substituents. Unlike the target compound, 7a and 7b incorporate thiophene and pyrazole rings, which are less rigid than the oxadiazole group. This rigidity in the target compound may enhance metabolic stability but reduce conformational flexibility for target binding.

Property Target Compound Compound 7a Compound 7b
Core Heterocycle 1,2,4-Oxadiazole Thiophene Thiophene
Substituent Cyclopropyl Cyano Ethyl Carboxylate
Molecular Weight (g/mol) ~330 (estimated) 290.3 350.4
LogP (Predicted) ~1.8 (moderate lipophilicity) 0.5 1.2

Piperidine-Containing Analogues

Piperidine derivatives are common in CNS-targeting drugs. For example:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone : A pyridine-based compound with a methoxy-pyrrolidine substituent.
  • (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol : Features a fluoropyridine and a silyl-protected alcohol.

The target compound’s piperidine group is directly conjugated to the oxadiazole via a methylene linker, a design choice that may improve blood-brain barrier penetration compared to bulkier substituents (e.g., silyl groups in ).

Oxadiazole-Based Compounds

1,2,4-Oxadiazoles are valued for their synthetic versatility. For instance:

  • 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole: A simplified analogue lacking the pyrimidinyl methanone group.

Research Findings and Challenges

  • Synthetic Complexity : The cyclopropyl-oxadiazole-piperidine scaffold requires multi-step synthesis, including cyclopropanation and heterocycle formation, as seen in analogous methodologies .
  • Spectroscopic Characterization : Structural elucidation would rely on <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and UV spectroscopy (as demonstrated for Zygocaperoside and Isorhamnetin-3-O glycoside in ).
  • Biological Activity : While direct data on the target compound is unavailable, oxadiazole-pyrimidine hybrids are frequently explored as kinase inhibitors or antimicrobial agents .

Q & A

Q. What are the critical steps in synthesizing (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrimidin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step heterocyclic chemistry, including:
  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via cyclopropyl amidoxime intermediates under reflux with acetic anhydride or other dehydrating agents .
  • Nucleophilic substitution : Coupling the oxadiazole-methyl-piperidine intermediate with a pyrimidinyl carbonyl group using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd-based catalysts for coupling) significantly impact yield and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm) and carbons (oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~381.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-N in oxadiazole) validate functional groups .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC50_{50} determination .
  • Target identification : Molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets .

Advanced Research Questions

Q. How can data contradictions in biological activity studies (e.g., variable IC50_{50}50​ values across assays) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay conditions : Differences in ATP concentration (10 µM vs. 1 mM) or cell line passage number. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Compound stability : Assess stability in assay buffers (PBS, pH 7.4) via HPLC at 24-hour intervals. Degradation products may confound results .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and pyrimidine moieties?

  • Methodological Answer :
  • Oxadiazole modifications : Replace cyclopropyl with other substituents (e.g., methyl, trifluoromethyl) to enhance lipophilicity (ClogP 2.5–4.0) .
  • Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to improve kinase binding via halogen bonding .
  • Piperidine ring optimization : Test constrained analogs (e.g., morpholine) to modulate conformational flexibility and metabolic stability .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • Microsomal stability : Incubate with human liver microsomes (HLM) and measure half-life (t1/2_{1/2}) using LC-MS/MS. Low stability (<30% remaining at 1 hour) suggests CYP450 susceptibility .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to determine unbound fraction (fu_u). High PPB (>95%) may limit tissue penetration .
  • Permeability assays : Caco-2 monolayer studies to predict oral bioavailability. Papp_{app} <1×106^{-6} cm/s indicates poor absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.